molecular formula C23H23N3O5 B2796304 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide CAS No. 941954-34-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Cat. No. B2796304
CAS RN: 941954-34-3
M. Wt: 421.453
InChI Key: MKERYJRXQDUPQX-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, also known as BMD-152 or BMD-152A, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of benzodioxole-containing molecules and has been shown to possess a range of biological activities that make it a promising candidate for drug development.

Scientific Research Applications

Antifungal Agents

2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida species and show antifungal activity against Aspergillus species. The introduction of a gem-dimethyl on the 6-position of the morpholin-2-one core led to improved plasmatic stability while maintaining in vitro antifungal activity (Bardiot et al., 2015).

Antitumor Activity

Novel series of 3-benzyl-substituted-4(3H)-quinazolinones were designed and synthesized, demonstrating broad spectrum antitumor activity. These compounds have shown to be potent against various cancer cell lines, including CNS, renal, and breast cancer cell lines, through inhibition of B-RAF kinase, similar to PLX4032 (Ibrahim A. Al-Suwaidan et al., 2016).

Antibacterial Agents

A novel series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives was synthesized, characterized, and found to possess a broad spectrum of antibacterial activity against tested microorganisms (Manoj N. Bhoi et al., 2015).

Anti-Inflammatory Agents

2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives were synthesized and evaluated for anti-inflammatory activity using in vitro and in vivo models. The compounds showed promising anti-inflammatory activity (A. P. Nikalje et al., 2015).

Anticonvulsant Agents

N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides and related derivatives were synthesized and characterized, showing promising anticonvulsant lead properties, particularly the morpholino and imidazolyl derivatives (M. Amir et al., 2012).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c27-22(24-13-16-4-6-18-20(12-16)31-15-30-18)14-29-19-3-1-2-17-5-7-21(25-23(17)19)26-8-10-28-11-9-26/h1-7,12H,8-11,13-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKERYJRXQDUPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC5=C(C=C4)OCO5)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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